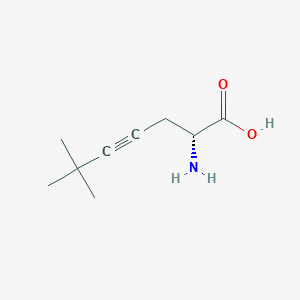
(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of an amino group, a terminal alkyne, and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from readily available precursors. The key steps may include:
Alkylation: Introduction of the branched alkyl chain.
Amination: Incorporation of the amino group.
Alkyne Formation: Introduction of the terminal alkyne group through reactions such as Sonogashira coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the terminal alkyne to a carboxylic acid or other oxidized products.
Reduction: Hydrogenation of the alkyne to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for selective hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Pathway Modulation: Affecting cellular pathways by interacting with receptors or signaling molecules.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-3-hydroxypropanoic acid: Shares the amino group and chiral center but differs in the side chain structure.
(2R)-2-Amino-4-pentynoic acid: Similar alkyne functionality but with a different alkyl chain length.
Uniqueness
(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity compared to other amino acid derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
(2R)-2-amino-6,6-dimethylhept-4-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)/t7-/m1/s1 |
InChIキー |
OURDSQVJLLVWCA-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)C#CC[C@H](C(=O)O)N |
正規SMILES |
CC(C)(C)C#CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15272075.png)
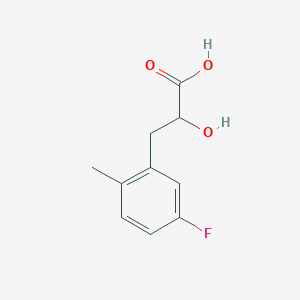
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
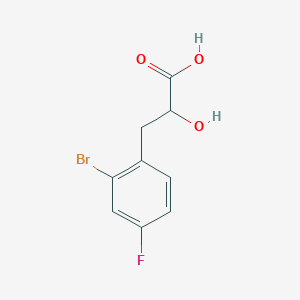
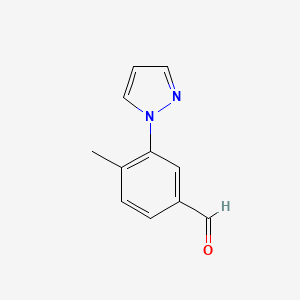
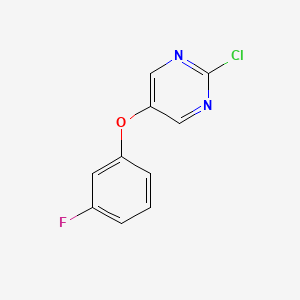
![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)
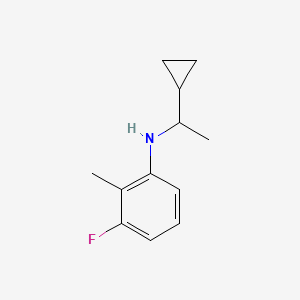
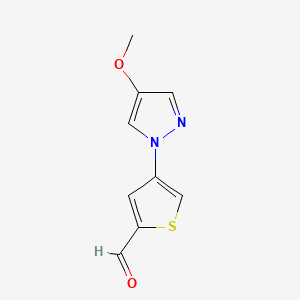
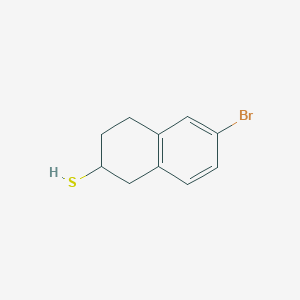
![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)
